N-Hexyl-2-iodoacetamide N-Hexyl-2-iodoacetamide
Brand Name: Vulcanchem
CAS No.: 5345-63-1
VCID: VC20677985
InChI: InChI=1S/C8H16INO/c1-2-3-4-5-6-10-8(11)7-9/h2-7H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H16INO
Molecular Weight: 269.12 g/mol

N-Hexyl-2-iodoacetamide

CAS No.: 5345-63-1

Cat. No.: VC20677985

Molecular Formula: C8H16INO

Molecular Weight: 269.12 g/mol

* For research use only. Not for human or veterinary use.

N-Hexyl-2-iodoacetamide - 5345-63-1

Specification

CAS No. 5345-63-1
Molecular Formula C8H16INO
Molecular Weight 269.12 g/mol
IUPAC Name N-hexyl-2-iodoacetamide
Standard InChI InChI=1S/C8H16INO/c1-2-3-4-5-6-10-8(11)7-9/h2-7H2,1H3,(H,10,11)
Standard InChI Key KCOIABQSBIFAEM-UHFFFAOYSA-N
Canonical SMILES CCCCCCNC(=O)CI

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

N-Hexyl-2-iodoacetamide features a linear hexyl group attached to the nitrogen of an iodoacetamide backbone. The IUPAC name N-hexyl-2-iodoacetamide reflects this structure, with the iodine atom at the α-position relative to the amide carbonyl . Key structural identifiers include:

Table 1: Fundamental Molecular Properties

PropertyValueSource
CAS Registry5345-63-1
Molecular FormulaC₈H₁₆INO
Molecular Weight269.12 g/mol
SMILESCCCCCCNC(=O)CI
InChI KeyKCOIABQSBIFAEM-UHFFFAOYSA-N

The crystalline solid exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, while being sparingly soluble in aqueous buffers—a property critical for its application in biological assays.

Spectroscopic Characteristics

While direct spectroscopic data for N-hexyl-2-iodoacetamide remains limited in public databases, its structural analogs suggest characteristic spectral features:

  • ¹H NMR: Expected signals at δ 0.88 ppm (terminal CH₃), 1.25–1.45 ppm (hexyl CH₂ groups), 3.25 ppm (N-CH₂), and 3.90 ppm (I-CH₂)

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~500 cm⁻¹ (C-I stretch)

Synthesis and Purification

Synthetic Pathways

The compound is typically synthesized through nucleophilic substitution reactions. A representative route involves:

  • Hexylamine Activation: Reaction of hexylamine with chloroacetyl chloride to form N-hexylchloroacetamide

  • Halogen Exchange: Subsequent iodide displacement using sodium iodide in acetone or dimethylformamide (DMF)

C6H13NH2+ClCH2COClC6H13NHCOCH2Cl+HCl\text{C}_6\text{H}_{13}\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_{13}\text{NHCOCH}_2\text{Cl} + \text{HCl}
C6H13NHCOCH2Cl+NaIC6H13NHCOCH2I+NaCl\text{C}_6\text{H}_{13}\text{NHCOCH}_2\text{Cl} + \text{NaI} \rightarrow \text{C}_6\text{H}_{13}\text{NHCOCH}_2\text{I} + \text{NaCl}

Purification Methods

Industrial-scale production employs recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, ethyl acetate eluent) to achieve ≥95% purity .

Biochemical Applications

Cysteine-Targeted Protein Modification

The iodine atom's electrophilicity enables selective alkylation of cysteine thiols in proteins. Compared to iodoacetamide (IAA), the hexyl chain:

  • Enhances membrane permeability for intracellular targets

  • Modifies reactivity profiles through steric effects

Table 2: Comparison with Iodoacetamide

ParameterN-Hexyl-2-IodoacetamideIodoacetamide
Molecular Weight269.12 g/mol184.96 g/mol
LogP (Predicted)2.1-0.09
Membrane PermeabilityHighModerate
Reaction Half-Life*12 min8 min
*Data from ; Measured with glutathione at pH 7.4

Proteomics Research

In ABPP workflows, this compound competes with rhodamine-conjugated iodoacetamides to map reactive cysteine residues in enzymes like deubiquitinases and kinases . A 2021 study demonstrated its effectiveness in identifying covalent binders of RNF114 E3 ubiquitin ligase, enabling PROTAC development against oncoproteins like BRD4 and BCR-ABL .

ConditionSpecification
Temperature2–8°C (desiccated)
Light SensitivityAmber glass containers
Shelf Life24 months
Guidelines adapted from

Future Directions

PROTAC Optimization

Ongoing research focuses on tuning the hexyl chain length to balance proteasome recruitment efficiency and pharmacokinetic properties. Early-stage degraders incorporating this scaffold show promise against leukemia and breast cancer models .

Analytical Method Development

Advanced mass spectrometry techniques are being employed to characterize its protein adducts, with particular interest in mapping allosteric cysteine sites in G-protein-coupled receptors .

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